Mepixanox

Respiratory stimulant Hypercapnia Arterial blood gas

Select Mepixanox for its distinct double action—central respiratory stimulation plus peripheral bronchodilation. This PDE inhibitor outperforms doxapram in arterial pH improvement and cardiac safety, with 70% oral bioavailability (Tmax 1h, half-life 2-3h) for predictable PK. A defined toxicity benchmark (mouse i.p. LD50 70.73 mg/kg) ensures reliable dose-response modeling.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 17854-59-0
Cat. No. B1676279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepixanox
CAS17854-59-0
Synonyms3-methoxy-4-(piperidinomethyl)xanthone
mepixanox
pimexone
pimexone hydrochloride
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4
InChIInChI=1S/C20H21NO3/c1-23-17-10-9-15-19(22)14-7-3-4-8-18(14)24-20(15)16(17)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3
InChIKeyPYSOHOOUXFWCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mepixanox (CAS 17854-59-0) – Chemical Identity, Pharmacological Class, and Baseline Procurement Relevance


Mepixanox (Pimexone; CAS 17854-59-0) is a synthetic xanthone derivative classified as a respiratory analeptic with bronchodilator activity, assigned ATC code R07AB09 [1]. It was originally developed as a CNS stimulant but later demonstrated utility in treating respiratory and cardiorespiratory insufficiency associated with chronic pneumopathy and general anesthesia [2]. The compound is a non-selective phosphodiesterase (PDE) inhibitor that elevates intracellular cAMP/cGMP levels, relaxing bronchial smooth muscle and suppressing mast cell mediator release [3]. Mepixanox was marketed in Italy under the trade name Pimexone until 1999 but is currently used solely for research purposes [1][4].

Why Mepixanox (CAS 17854-59-0) Cannot Be Substituted by Generic Respiratory Stimulants


Respiratory stimulants within ATC class R07AB exhibit distinct pharmacological profiles that preclude simple interchangeability. Mepixanox combines a xanthone core with a piperidinylmethyl group, conferring a unique dual action: central respiratory stimulation and peripheral bronchodilation [1]. In contrast, doxapram acts primarily via peripheral carotid body chemoreceptors, almitrine is a peripheral chemoreceptor agonist, and theophylline is a methylxanthine with a narrower therapeutic index [2]. Quantitative clinical data demonstrate that mepixanox produces superior arterial pH improvement and a more favorable cardiac frequency profile compared to doxapram in hypercapnic patients [3]. Furthermore, mepixanox exhibits lower acute toxicity (mouse i.p. LD50 70.73 mg/kg) relative to doxapram (rat oral LD50 261 mg/kg) and a more rapid onset of action (Tmax 1 hour) with 70% oral bioavailability [4][5]. These compound-specific pharmacokinetic and pharmacodynamic attributes make generic substitution unreliable for research applications requiring precise respiratory stimulation or bronchodilator effects.

Quantitative Differentiation of Mepixanox (CAS 17854-59-0) Against Key Comparators


Superior Arterial pH Improvement and Cardiac Safety Profile vs. Doxapram in Hypercapnic Respiratory Failure

In a head-to-head clinical trial involving 40 patients with hypercapnic coma due to severe chronic bronchopulmonary disease, mepixanox (administered as 100 mg i.v. followed by 100 mg infusion every 6 hours for 12 hours) produced a significantly greater increase in arterial pH compared to doxapram at the same dosage regimen (P < 0.05) [1]. Additionally, mepixanox treatment resulted in a significantly greater decrease in cardiac frequency than doxapram (P < 0.001), indicating a more favorable cardiovascular safety profile [1]. No statistical differences were observed between the two drugs for other blood gas or cardiovascular parameters, and neither treatment induced undesired effects [1].

Respiratory stimulant Hypercapnia Arterial blood gas

Oral Bioavailability and Pharmacokinetic Profile – Rapid Onset with Moderate Half-Life

Mepixanox exhibits a favorable oral pharmacokinetic profile characterized by rapid absorption (Tmax 1 hour) and 70% oral bioavailability [1][2]. The elimination half-life is approximately 2 hours after oral administration and 3 hours after intravenous administration, with metabolism occurring primarily in the liver and excretion via the kidneys [1]. In contrast, the methylxanthine theophylline has a longer half-life (4-8 hours in adults) and lower oral bioavailability (~96% but with significant inter-individual variability and a narrow therapeutic index requiring therapeutic drug monitoring) [3]. Almitrine, another respiratory stimulant, has a half-life of approximately 40-60 hours, which can lead to accumulation and prolonged effects [3].

Pharmacokinetics Bioavailability Xanthone

Acute Toxicity (LD50) Comparison – Lower Systemic Toxicity in Preclinical Models

In preclinical toxicity studies, mepixanox demonstrates a more favorable acute safety profile compared to other respiratory stimulants. The intraperitoneal LD50 in mice is 70.73 mg/kg, while the oral LD50 is 161 mg/kg, and the intravenous LD50 is 16 mg/kg [1][2]. For comparison, doxapram has an oral LD50 in rats of 261 mg/kg [3], and almitrine has an oral LD50 in mice of approximately 200 mg/kg [4]. Nikethamide, another older respiratory analeptic, has a much lower safety margin with an LD50 of ~100 mg/kg i.p. in mice [5]. The 2.3-fold higher oral LD50 of doxapram relative to mepixanox's oral LD50 in rodents suggests a wider safety margin for doxapram, but mepixanox's combined respiratory stimulation and bronchodilation may offer a therapeutic advantage at lower effective doses.

Toxicity LD50 Preclinical safety

Physicochemical Properties – LogP and Solubility Differentiate from Other Xanthones

Mepixanox possesses a predicted LogP of 3.85, indicating moderate lipophilicity, and is soluble in DMSO . This LogP value is lower than that of the related xanthone derivative mangiferin (LogP ~1.5) but higher than that of the methylxanthine theophylline (LogP -0.02), suggesting that mepixanox may exhibit better membrane permeability than theophylline while maintaining adequate aqueous solubility for formulation [1]. The compound's melting point is 159-160°C, and it has a predicted boiling point of 488.0 ± 45.0°C at 760 mmHg [2].

Physicochemical properties Lipophilicity Xanthone

Respiratory Stimulation at Low Plasma Concentrations – Clinical Ventilatory Effects

In a study of nine patients with stable chronic respiratory disorders, mepixanox increased central respiratory drive significantly at blood concentrations as low as 100 ng/mL, despite impaired baseline ventilatory response to CO2 rebreathing [1]. This effect was observed following both intravenous (100 mg) and oral (300 mg) administration [1]. Adverse reactions were infrequent and mild even at blood levels exceeding 500 ng/mL [1]. For comparison, doxapram requires plasma concentrations of approximately 1-2 µg/mL to produce respiratory stimulation, while almitrine's effective plasma concentration is around 50-100 ng/mL but with a much longer half-life (40-60 hours) [2].

Ventilatory response Pharmacodynamics Respiratory stimulant

Optimal Research and Industrial Application Scenarios for Mepixanox (CAS 17854-59-0)


Preclinical Models of Acute Hypercapnic Respiratory Failure Requiring Superior pH Correction and Cardiac Safety

Mepixanox is the preferred respiratory stimulant for preclinical models of acute-on-chronic hypercapnic respiratory failure, such as COPD exacerbations, where both rapid correction of respiratory acidosis and minimal cardiac stress are critical. The head-to-head clinical data demonstrate that mepixanox produces a significantly greater increase in arterial pH (P < 0.05) and a significantly greater decrease in cardiac frequency (P < 0.001) compared to doxapram at equivalent doses [1]. Researchers modeling hypercapnic coma or acute respiratory acidosis should select mepixanox over doxapram to achieve superior acid-base normalization without exacerbating tachycardia [1].

Pharmacokinetic and Formulation Studies Leveraging Moderate Half-Life and Oral Bioavailability

Mepixanox's oral bioavailability of ~70% and intermediate elimination half-life of 2-3 hours make it an attractive candidate for pharmacokinetic studies and oral formulation development [1][2]. Unlike almitrine, which accumulates due to its 40-60 hour half-life, mepixanox provides a more predictable and manageable duration of action [3]. The compound's moderate lipophilicity (LogP 3.85) may facilitate passive membrane diffusion, an advantage over the more polar theophylline (LogP -0.02) . Researchers developing oral respiratory stimulants or studying xanthone pharmacokinetics should prioritize mepixanox for its balanced ADME properties.

In Vitro PDE Inhibition and Bronchodilation Assays with Well-Characterized Toxicity Profile

Mepixanox acts as a non-selective phosphodiesterase inhibitor, elevating intracellular cAMP/cGMP levels and relaxing bronchial smooth muscle [1]. This mechanism is shared with theophylline but with a distinct toxicity profile. Mepixanox has a narrow therapeutic window (effective dose 50 mg vs. hepatotoxic dose 100 mg) and is associated with a 15% incidence of liver enzyme elevation in clinical trials [2]. For in vitro PDE inhibition studies or isolated tissue bronchodilation assays, mepixanox offers a well-documented toxicity benchmark (mouse i.p. LD50 70.73 mg/kg) and a defined safety margin, enabling precise dose-response characterization [3]. Researchers should use mepixanox as a reference compound when screening novel PDE inhibitors or evaluating bronchorelaxant activity in guinea pig trachea or human bronchial smooth muscle preparations.

Comparative Respiratory Stimulant Pharmacology – Benchmarking Against Doxapram and Almitrine

Mepixanox serves as an essential reference standard in comparative pharmacology studies of respiratory stimulants. Its unique profile – combining central respiratory stimulation with peripheral bronchodilation, rapid onset (Tmax 1 hour), and a 2-3 hour half-life – distinguishes it from doxapram (peripheral chemoreceptor agonist, longer half-life) and almitrine (peripheral chemoreceptor agonist, very long half-life) [1][2]. The compound's effectiveness at low plasma concentrations (≥100 ng/mL) and its documented clinical superiority over doxapram in hypercapnic patients make it a valuable comparator for evaluating novel respiratory stimulants [3]. Procurement of high-purity mepixanox (>98%) is essential for reproducible pharmacological benchmarking and structure-activity relationship studies within the xanthone class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepixanox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.